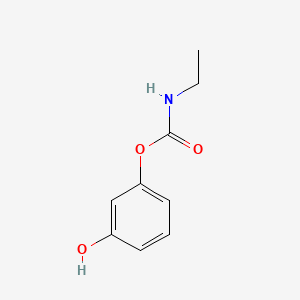3-hydroxyphenyl N-ethylcarbamate
CAS No.: 108490-80-8
Cat. No.: VC4068905
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108490-80-8 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | (3-hydroxyphenyl) N-ethylcarbamate |
| Standard InChI | InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12) |
| Standard InChI Key | VEICXUIUCXSTCO-UHFFFAOYSA-N |
| SMILES | CCNC(=O)OC1=CC=CC(=C1)O |
| Canonical SMILES | CCNC(=O)OC1=CC=CC(=C1)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a carbamate group (-NHCOO-) linked to an ethyl chain and a 3-hydroxyphenyl ring. X-ray crystallography data from related carbamates suggests a planar configuration at the carbamate nitrogen, with dihedral angles between the aromatic ring and carbonyl group influencing intermolecular hydrogen bonding . The ortho-positioned hydroxyl group relative to the carbamate linkage creates intramolecular hydrogen bonding opportunities, as evidenced by NMR chemical shifts observed at δ 6.55–7.12 ppm for aromatic protons in tert-butyl (3-hydroxyphenyl)carbamate analogs .
Thermal and Spectral Characteristics
Key physicochemical parameters from experimental studies include:
Infrared spectroscopy of analogous compounds shows characteristic absorptions at 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) . Mass spectral analysis reveals a molecular ion peak at m/z 181.074 (calculated exact mass) , with fragmentation patterns dominated by cleavage of the labile carbamate bond.
Synthetic Methodologies
Classical Carbamate Synthesis
The standard preparation involves reacting 3-aminophenol with ethyl chloroformate in basic media. A modified procedure using tert-butyl dicarbonate (Boc₂O) demonstrates improved yields (94%) when synthesizing tert-butyl (3-hydroxyphenyl)carbamate :
Reaction Scheme
Key optimization parameters include:
Pharmaceutical Applications
PET Tracer Development
Recent preclinical studies explore [¹¹C]-labeled derivatives for imaging epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer . In H1975 cell lines (L858R/T790M EGFR mutation), tritiated analogs show 22–61% uptake reduction upon competition with cold EAI045, suggesting specific binding to the kinase allosteric pocket .
Key Pharmacokinetic Parameters
| Parameter | H1975 Cells | A549 Cells (WT EGFR) |
|---|---|---|
| Peak Uptake (60 min) | 15.2 ± 1.8 fmol/mg | 4.3 ± 0.9 fmol/mg |
| Cetuximab EC₅₀ | 2 nM | N/A |
Neuroactive Compound Synthesis
The molecule serves as a precursor in rivastigmine analogs, where structural modifications at the carbamate nitrogen modulate acetylcholinesterase inhibition . Impurity profiling studies identify N-ethylcarbamate derivatives as critical process-related substances requiring strict control during API manufacturing .
Analytical Characterization
Chromatographic Methods
HPLC conditions for purity analysis:
Retention times for related substances:
| Compound | Rₜ (min) | Relative Retention |
|---|---|---|
| 3-Hydroxyphenyl N-ethylcarbamate | 12.3 | 1.00 |
| Di-iodinated Byproduct | 14.7 | 1.19 |
Spectroscopic Data
¹H NMR (CDCl₃, 600 MHz):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume